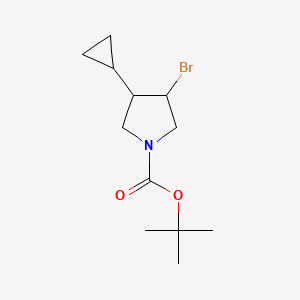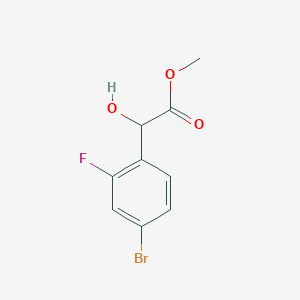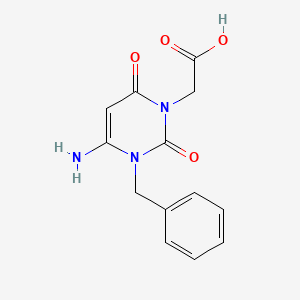
Tert-butyl3-bromo-4-cyclopropylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a cyclopropyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromine Atom: Bromination of the pyrrolidine ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene precursors.
Formation of the tert-Butyl Ester: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or amines.
科学研究应用
Chemistry:
Building Block in Organic Synthesis: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is used as a versatile intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
作用机制
The mechanism of action of tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the cyclopropyl group can induce strain and reactivity in the molecule. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability.
相似化合物的比较
- tert-Butyl 3-bromopyrrolidine-1-carboxylate
- tert-Butyl 4-bromopyrrolidine-1-carboxylate
- tert-Butyl 3-chloropyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts additional strain and reactivity compared to its analogs
属性
分子式 |
C12H20BrNO2 |
|---|---|
分子量 |
290.20 g/mol |
IUPAC 名称 |
tert-butyl 3-bromo-4-cyclopropylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-6-9(8-4-5-8)10(13)7-14/h8-10H,4-7H2,1-3H3 |
InChI 键 |
DDAIMGIYTDPVSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)






![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)




